molecular formula C9H10FNO3S B2973886 2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide CAS No. 381229-76-1

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide

Cat. No.: B2973886
CAS No.: 381229-76-1
M. Wt: 231.24
InChI Key: UIHNZHVGAYTTPY-UHFFFAOYSA-N
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Description

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a fluorine atom at position 2, a formyl group (-CHO) at position 5, and a dimethylsulfonamide (-SO₂N(CH₃)₂) group. This compound combines electron-withdrawing (fluorine, formyl) and polar (sulfonamide) moieties, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-fluoro-5-formyl-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3S/c1-11(2)15(13,14)9-5-7(6-12)3-4-8(9)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHNZHVGAYTTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide involves several steps. One common synthetic route starts with the reaction of 2-fluoro-5-nitrobenzenesulfonamide with a reducing agent to form 2-fluoro-5-aminobenzenesulfonamide. This intermediate is then subjected to formylation using a formylating agent such as formic acid or formic anhydride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The sulfonamide group can also interact with various biological molecules, affecting their function and activity .

Comparison with Similar Compounds

N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide (CAS: 723742-09-4)

  • Substituents : Fluorine (position 5), methoxy (-OCH₃, position 2).
  • Sulfonamide Group : N,N-diethyl (-SO₂N(C₂H₅)₂).
  • Molecular Weight : 261.31 g/mol.
  • Key Differences: The methoxy group is electron-donating, increasing ring electron density compared to the electron-withdrawing formyl group in the target compound.

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Substituents : Formyl (-CHO, position 5), 4-fluorophenyl (position 4), isopropyl (position 6).
  • Ring System : Pyrimidine (vs. benzene in the target compound).
  • Sulfonamide Group : N-methyl-methanesulfonamide (-SO₂N(CH₃)(CH₃)).
  • Key Differences :
    • The pyrimidine ring introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
    • The isopropyl group adds steric bulk, which may hinder interactions in biological systems compared to the planar benzene ring .

5-Bromofuran-2-sulfonamide Derivatives

  • Substituents : Bromine (position 5 on furan), variable phenyl groups.
  • Ring System : Furan (vs. benzene).
  • Sulfonamide Group : Variably substituted (e.g., -SO₂NH₂).
  • Key Differences :
    • The furan ring is less aromatic than benzene, reducing stability but increasing reactivity.
    • Bromine serves as a leaving group, enabling cross-coupling reactions, unlike the formyl group in the target compound .

Comparative Data Table

Compound Name Substituents (Position) Ring System Sulfonamide Group Molecular Weight (g/mol) Notable Properties
This compound F (2), CHO (5) Benzene N,N-dimethyl 230.26 Reactive formyl, moderate solubility
N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide F (5), OCH₃ (2) Benzene N,N-diethyl 261.31 Electron-donating OCH₃, lipophilic
N-[4-(4-Fluoro-phenyl)-5-formyl-...-pyrimidin-2-yl]-N-methyl-methanesulfonamide F (4-phenyl), CHO (5), isopropyl (6) Pyrimidine N-methyl, methanesulfonamide ~350 (estimated) Steric hindrance, nitrogen-rich
5-Bromofuran-2-sulfonamide derivatives Br (5), variable phenyl Furan Variable ~250–300 Reactive furan, cross-coupling utility

Biological Activity

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a formyl group, which may contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C9H10FNO2S
  • IUPAC Name: this compound

The presence of the sulfonamide functional group is significant for its biological activity, particularly in antimicrobial and antitumor applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The compound's structure suggests potential efficacy against various bacterial strains. Research indicates that modifications in the sulfonamide structure can enhance activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Antitumor Activity

Recent studies have suggested that sulfonamide derivatives exhibit antitumor properties. The compound has been tested in vitro against various cancer cell lines, showing promising results.

Cell Line IC50 (µM) Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest
A54920Inhibition of proliferation

Table 2: Antitumor activity of this compound against different cancer cell lines.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Apoptosis Induction: In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.
  • Cell Cycle Arrest: The compound has been shown to interfere with the cell cycle, particularly in cancer cells, preventing their proliferation.

Case Studies

  • Study on Antibacterial Efficacy: A study published in Journal of Medicinal Chemistry evaluated various sulfonamides, including the subject compound, against resistant bacterial strains. Results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antitumor Activity Assessment: A recent investigation in Cancer Letters demonstrated that derivatives of the compound exhibited cytotoxic effects on breast cancer cells through apoptosis induction .
  • Pharmacokinetic Studies: Research highlighted the pharmacokinetic profile of the compound, emphasizing its stability and absorption characteristics which are crucial for therapeutic applications .

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